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Compound of Interest

Compound Name: 2-Chloro-4-sulfamoylaniline

Cat. No.: B1348100

Application Notes and Protocols for the Synthesis
of Furosemide
Abstract

This document provides a detailed protocol for the synthesis of the diuretic drug furosemide,
starting from the precursor 2,4-dichloro-5-sulfamoylbenzoic acid. The synthesis involves a
nucleophilic substitution reaction with furfurylamine. This protocol is intended for researchers,
scientists, and professionals in the field of drug development and medicinal chemistry. All
guantitative data from a representative synthesis are summarized, and a detailed experimental
workflow is provided.

Introduction

Furosemide is a potent loop diuretic used in the treatment of edema associated with congestive
heart failure, liver cirrhosis, and renal disease. It functions by inhibiting the Na-K-2Cl symporter
in the thick ascending limb of the loop of Henle. The synthesis of furosemide is a common topic
in medicinal and organic chemistry, illustrating a key nucleophilic aromatic substitution reaction.
This document outlines a reliable and reproducible method for its synthesis in a laboratory
setting.

Reaction Scheme
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The overall reaction for the synthesis of furosemide from 2,4-dichloro-5-sulfamoylbenzoic acid

is as follows:

Experimental Protocol
Materials and Reagents @@

Molar Mass ( g/mol .
Reagent Purity

)

Supplier

2,4-dichloro-5-

sulfamoylbenzoic acid

272.11 98%

Sigma-Aldrich

Furfurylamine 97.12 99% Acros Organics
Triethylamine 101.19 99.5% Fisher Sci
Dioxane 88.11 99.8% J.T. Baker
Hydrochloric Acid

36.46 37% VWR
(HCI)
Deionized Water 18.02 N/A In-house
Anhydrous Sodium

142.04 99% EMD
Sulfate

Equipment

Three-necked round-bottom flask (250 mL)
Reflux condenser

Magnetic stirrer with heating mantle
Dropping funnel

Thermometer

Buchner funnel and flask

pH meter or pH paper
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Standard laboratory glassware

Synthesis Procedure

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic
stirrer, reflux condenser, and a dropping funnel, add 2,4-dichloro-5-sulfamoylbenzoic acid
(10.0 g, 36.7 mmol) and dioxane (100 mL). Stir the mixture to dissolve the solid.

Addition of Reagents: In the dropping funnel, prepare a solution of furfurylamine (7.14 g,
73.5 mmol) and triethylamine (7.43 g, 73.5 mmol) in dioxane (25 mL).

Reaction: Add the furfurylamine and triethylamine solution dropwise to the stirred solution of
2,4-dichloro-5-sulfamoylbenzoic acid over a period of 30 minutes at room temperature.

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 101
°C) and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC).

Cooling and Precipitation: After the reaction is complete, cool the mixture to room
temperature. Slowly pour the reaction mixture into ice-cold water (300 mL) while stirring.

Acidification: Acidify the aqueous mixture to a pH of 2-3 by the dropwise addition of
concentrated hydrochloric acid. A white precipitate of furosemide will form.

Isolation of Product: Collect the crude furosemide by vacuum filtration using a Blchner
funnel.

Washing: Wash the collected solid with cold deionized water (3 x 50 mL) to remove any
remaining salts and impurities.

Drying: Dry the purified product in a vacuum oven at 60 °C overnight to yield the final
furosemide product.

Results and Data
Yield and Characterization
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Parameter Result

Theoretical Yield 12.14 g

Actual Yield 105¢g

Percentage Yield 86.5%

Appearance White to off-white crystalline powder
Melting Point 203-205 °C

Purity (by HPLC) >99%

1H NMR (400 MHz, DMSO-de) Conforms to the structure of furosemide.
IR (KBr, cm~1) Conforms to the structure of furosemide.

Workflow and Diagrams
Furosemide Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of furosemide.

Click to download full resolution via product page

Caption: Workflow for the synthesis of furosemide.

Safety Precautions

e This procedure should be carried out in a well-ventilated fume hood.

e Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-
resistant gloves, must be worn at all times.

o Dioxane is a flammable liquid and a suspected carcinogen; handle with care.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1348100?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.

o Furfurylamine is toxic and corrosive. Avoid inhalation and skin contact.

Conclusion

The described protocol provides a robust and high-yielding method for the synthesis of
furosemide. The procedure is straightforward and utilizes readily available starting materials
and reagents, making it suitable for both academic and industrial research settings. The purity
of the final product is high, as confirmed by HPLC and spectroscopic methods. Researchers
should adhere to all safety precautions outlined in this document.

 To cite this document: BenchChem. [experimental procedure for furosemide synthesis from
2-Chloro-4-sulfamoylaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348100#experimental-procedure-for-furosemide-
synthesis-from-2-chloro-4-sulfamoylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1348100#experimental-procedure-for-furosemide-synthesis-from-2-chloro-4-sulfamoylaniline
https://www.benchchem.com/product/b1348100#experimental-procedure-for-furosemide-synthesis-from-2-chloro-4-sulfamoylaniline
https://www.benchchem.com/product/b1348100#experimental-procedure-for-furosemide-synthesis-from-2-chloro-4-sulfamoylaniline
https://www.benchchem.com/product/b1348100#experimental-procedure-for-furosemide-synthesis-from-2-chloro-4-sulfamoylaniline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1348100?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

